molecular formula C11H14N2O2 B13068439 1-(3-Nitrophenyl)cyclopentan-1-amine

1-(3-Nitrophenyl)cyclopentan-1-amine

Cat. No.: B13068439
M. Wt: 206.24 g/mol
InChI Key: FLABWXLPHLTIFU-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)cyclopentan-1-amine: is an organic compound with the molecular formula C11H14N2O2 It consists of a cyclopentane ring attached to an amine group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)cyclopentan-1-amine typically involves the nitration of cyclopentanone followed by reductive amination. The nitration process introduces the nitro group to the phenyl ring, and the reductive amination attaches the amine group to the cyclopentane ring. Common reagents used in these reactions include nitric acid for nitration and reducing agents like sodium borohydride for reductive amination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)cyclopentan-1-amine
  • 1-(2-Nitrophenyl)cyclopentan-1-amine
  • 1-(3-Nitrophenyl)cyclohexan-1-amine

Comparison: 1-(3-Nitrophenyl)cyclopentan-1-amine is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties due to steric and electronic effects.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(3-nitrophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14N2O2/c12-11(6-1-2-7-11)9-4-3-5-10(8-9)13(14)15/h3-5,8H,1-2,6-7,12H2

InChI Key

FLABWXLPHLTIFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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